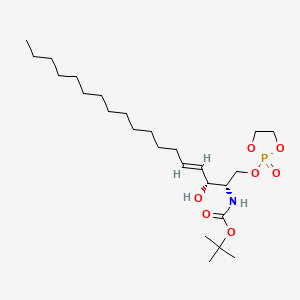![molecular formula C14H9BrN4 B13862476 4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an azido group, a bromomethyl group, and a carbonitrile group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the bromination of 4’-methyl-[1,1’-biphenyl]-2-carbonitrile followed by the introduction of the azido group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper(I) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Reduction: Formation of 4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile.
Oxidation: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-2-carbonitrile.
Applications De Recherche Scientifique
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can target specific biological pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazoles, which are stable and bioorthogonal. The molecular targets and pathways involved depend on the specific application, such as targeting proteins in biological systems or forming cross-linked polymers in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-(Azidomethyl)-[1,1’-biphenyl]-3-carbonitrile
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both azido and bromomethyl groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C14H9BrN4 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
2-[4-[azido(bromo)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C14H9BrN4/c15-14(18-19-17)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-16/h1-8,14H |
Clé InChI |
MWNTZRXJESENIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



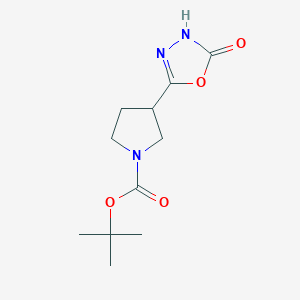
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
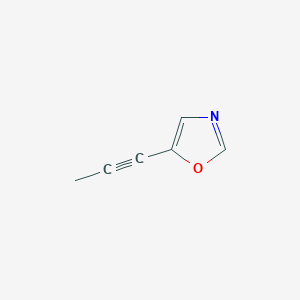

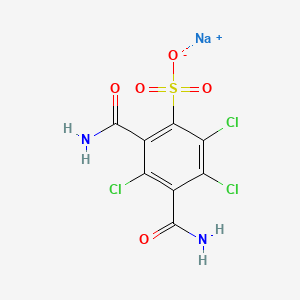


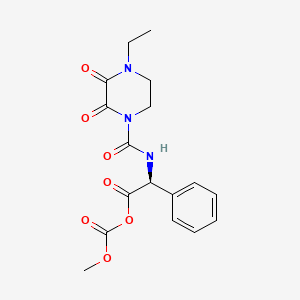
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
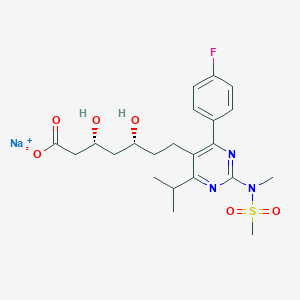
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
